molecular formula C31H44O7 B162371 Milbemycin A3 CAS No. 51596-10-2

Milbemycin A3

Cat. No.: B162371
CAS No.: 51596-10-2
M. Wt: 528.7 g/mol
InChI Key: ZLBGSRMUSVULIE-DELYHUHOSA-N
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Chemical Reactions Analysis

Types of Reactions

Milbemycin A3 undergoes various chemical reactions, including hydroxylation and methylation. The hydroxylation at C26 is catalyzed by the enzyme CYP41 .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include enzymes like MilF and CYP41. The conditions for these reactions typically involve specific pH levels and temperatures optimized for enzyme activity .

Major Products Formed

The major products formed from the reactions involving this compound include milbemycin A4 and other derivatives such as milbemycin oxime .

Mechanism of Action

Milbemycin A3 exerts its effects by opening glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This increases the permeability of the nerve membrane to chloride ions, leading to hyperpolarization and blocking the transmission of nerve signals. The result is neuro-paralysis, causing the muscle cells to lose their ability to contract, ultimately leading to the death of the parasites .

Properties

Key on ui mechanism of action

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/

CAS No.

51596-10-2

Molecular Formula

C31H44O7

Molecular Weight

528.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1

InChI Key

ZLBGSRMUSVULIE-DELYHUHOSA-N

SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C

Appearance

White solid

Color/Form

White, crystalline powder (Technical grade)

density

1.1270 (Milbemycin A3);  1.1265 (Milbemycin A4), both at 25 °C

flash_point

43 °C (Closed cup) /Ultiflora Miticide/

melting_point

212-215 °C

Key on ui other cas no.

51596-10-2
122666-95-9

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C).
Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)

Synonyms

5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin

vapor_pressure

9.8X10-11 mm Hg at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Milbemycin A3
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Reactant of Route 5
Milbemycin A3
Reactant of Route 6
Milbemycin A3

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